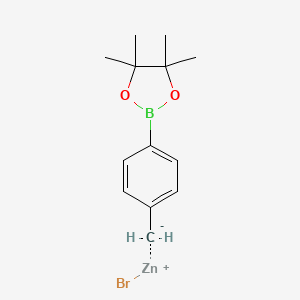
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one, also known as CFCB, is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. CFCB has a molecular formula of C10H7Cl2F and a molecular weight of 238.05 g/mol. It is a white crystalline solid at room temperature and has a melting point of 102-105 °C and a boiling point of 253 °C. CFCB has a strong odor and is soluble in most organic solvents.
Applications De Recherche Scientifique
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one has a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a pharmaceutical intermediate. This compound has also been used in the synthesis of various pharmaceuticals such as anticonvulsants, antihistamines, and antibiotics. Additionally, it has been used in the synthesis of polymers and as a catalyst in the production of polymers.
Mécanisme D'action
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one works by binding to specific sites on enzymes, receptors, and other proteins in the body. It is believed to interact with these proteins by forming hydrogen bonds and other interactions. These interactions can then lead to changes in the structure and function of the proteins, which can then lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. This compound has also been shown to act as an agonist of certain receptors in the body, which can lead to changes in the activity of other molecules and pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, and it is stable at room temperature. Additionally, it is soluble in most organic solvents and can be easily handled in the laboratory. The main limitation of this compound is that it is a hazardous compound and must be handled with care.
Orientations Futures
The future of 4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one is promising. Its potential applications in the medical and scientific fields are vast and include the synthesis of pharmaceuticals, the production of polymers, and the use as a catalyst in organic synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and how it can be used to treat various diseases and disorders. Additionally, further research is needed to determine the optimal conditions for its synthesis and use in the laboratory.
Méthodes De Synthèse
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one can be synthesized through a process called electrophilic aromatic substitution. This process involves the substitution of a hydrogen atom in an aromatic ring with an electrophile. In the case of this compound, the electrophile is 4-chloro-1-butanone, which is reacted with 3-chloro-5-fluorobenzene in the presence of a catalyst such as potassium carbonate. The reaction is carried out at a temperature of 140-150 °C for 4-5 hours.
Propriétés
IUPAC Name |
4-chloro-1-(3-chloro-5-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO/c11-3-1-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDMJMXJFCEHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

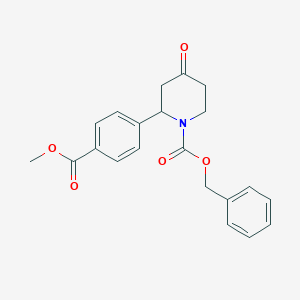
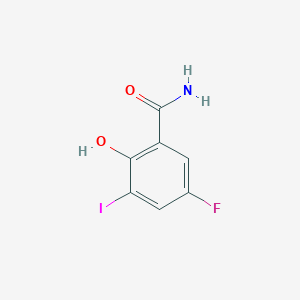
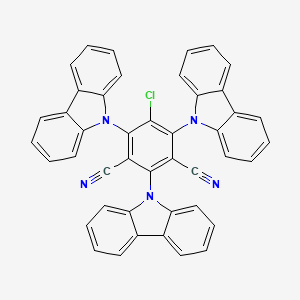
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
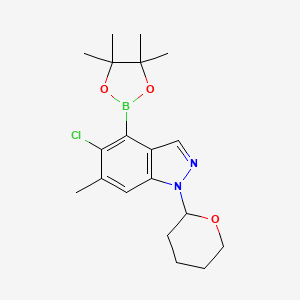
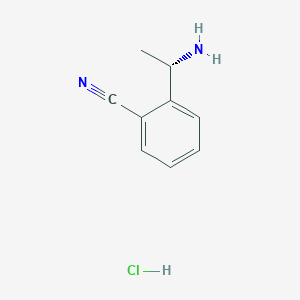
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)



